1-Ethyl-5-oxopyrrolidine-3-carboxamide 1-Ethyl-5-oxopyrrolidine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 89852-01-7
VCID: VC4201875
InChI: InChI=1S/C7H12N2O2/c1-2-9-4-5(7(8)11)3-6(9)10/h5H,2-4H2,1H3,(H2,8,11)
SMILES: CCN1CC(CC1=O)C(=O)N
Molecular Formula: C7H12N2O2
Molecular Weight: 156.185

1-Ethyl-5-oxopyrrolidine-3-carboxamide

CAS No.: 89852-01-7

Cat. No.: VC4201875

Molecular Formula: C7H12N2O2

Molecular Weight: 156.185

* For research use only. Not for human or veterinary use.

1-Ethyl-5-oxopyrrolidine-3-carboxamide - 89852-01-7

Specification

CAS No. 89852-01-7
Molecular Formula C7H12N2O2
Molecular Weight 156.185
IUPAC Name 1-ethyl-5-oxopyrrolidine-3-carboxamide
Standard InChI InChI=1S/C7H12N2O2/c1-2-9-4-5(7(8)11)3-6(9)10/h5H,2-4H2,1H3,(H2,8,11)
Standard InChI Key TWJSDJTWVVOXRT-UHFFFAOYSA-N
SMILES CCN1CC(CC1=O)C(=O)N

Introduction

Chemical Identity and Structural Characteristics

1-Ethyl-5-oxopyrrolidine-3-carboxamide (CAS No. 89852-01-7) belongs to the class of pyrrolidine carboxamides, which are heterocyclic compounds containing a five-membered ring with one nitrogen atom. The compound’s structure includes an ethyl group at the 1-position, a ketone at the 5-position, and a carboxamide moiety at the 3-position . Key molecular descriptors include:

PropertyValueSource
Molecular FormulaC₇H₁₂N₂O₂
Molecular Weight156.18 g/mol
AppearanceWhite to off-white powder
Purity≥97%
Storage ConditionsTightly closed container, dry

The compound’s stereochemistry and conformational flexibility contribute to its reactivity, enabling participation in diverse synthetic pathways .

Synthesis and Manufacturing

Industrial synthesis of 1-ethyl-5-oxopyrrolidine-3-carboxamide typically involves multistep reactions starting from pyrrolidone precursors. A common route includes:

  • Alkylation of Pyrrolidone: Reacting 5-oxopyrrolidine-3-carboxamide with ethyl iodide or ethyl bromide in the presence of a base (e.g., potassium carbonate) to introduce the ethyl group .

  • Purification: Recrystallization or column chromatography to achieve high purity (>97%) .

Large-scale production employs continuous flow reactors to optimize yield and minimize byproducts. Reaction parameters such as temperature (80–120°C) and solvent polarity (e.g., dimethylformamide) are critical for maximizing efficiency .

Physicochemical Properties

The compound’s stability and solubility profile make it suitable for pharmaceutical formulations:

PropertyValueSource
Melting Point180–185°C (estimated)
SolubilitySoluble in DMSO, methanol
LogP (Partition Coefficient)0.19 (predicted)

Its low partition coefficient (LogP) suggests moderate hydrophilicity, favoring aqueous solubility—a desirable trait for drug candidates .

Research Gaps and Future Directions

Despite its promise, critical gaps persist:

  • Mechanistic Studies: Elucidating its molecular targets and metabolic pathways.

  • Toxicology Profiles: Assessing acute and chronic toxicity in model organisms.

  • Formulation Development: Enhancing bioavailability through prodrug strategies.

Collaborative efforts between academia and industry are essential to advance this compound into preclinical trials .

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